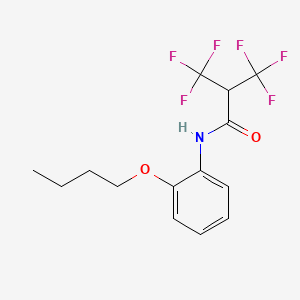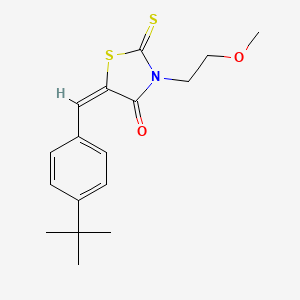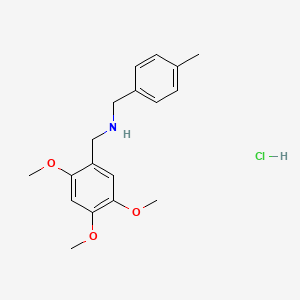![molecular formula C18H12BrNO3 B5310649 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol, also known as BRQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and material science. BRQ is a fluorescent molecule that exhibits strong absorption and emission properties, making it an ideal candidate for a variety of applications.
科学研究应用
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has a wide range of scientific research applications due to its unique properties. It has been used as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron. 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has also been used as a sensor for detecting nitric oxide and hydrogen sulfide. In addition, 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been used as a photosensitizer for photodynamic therapy, a treatment for cancer that uses light to activate a photosensitizer and kill cancer cells.
作用机制
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol acts as a chelator, meaning it binds to metal ions and forms a complex. The metal-2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol complex exhibits strong fluorescence, which can be used to detect the presence of metal ions. 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol also has the ability to generate reactive oxygen species (ROS) when exposed to light, which can be used for photodynamic therapy.
Biochemical and Physiological Effects
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been shown to have antibacterial and antifungal properties, which can be used to treat infections.
实验室实验的优点和局限性
One advantage of using 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol in lab experiments is its strong absorption and emission properties, which make it an ideal fluorescent probe. However, one limitation is that 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is sensitive to pH, and its fluorescence properties can be affected by changes in pH.
未来方向
There are many future directions for research on 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. One direction is to explore its potential as a photosensitizer for photodynamic therapy. Another direction is to investigate its potential as a sensor for detecting other molecules, such as oxygen and glucose. Additionally, research could be done to optimize the synthesis method of 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol and improve its stability and fluorescence properties.
合成方法
The synthesis of 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol involves the reaction of 8-hydroxyquinoline with 6-bromo-1,3-benzodioxole in the presence of a palladium catalyst. The reaction yields a yellow-orange powder, which is purified by column chromatography. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
属性
IUPAC Name |
2-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-14-9-17-16(22-10-23-17)8-12(14)5-7-13-6-4-11-2-1-3-15(21)18(11)20-13/h1-9,21H,10H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSZPGWVNYIRDI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310575.png)
![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B5310579.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5310583.png)
![2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5310591.png)
![1-({6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B5310599.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5310602.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5310608.png)
![methyl 2-[(2-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5310611.png)
![2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)


![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)